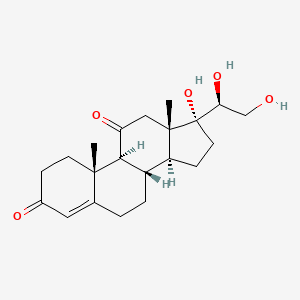
Reichstein's substance U
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reichstein’s substance U, also known as 11-Deoxycorticosterone, is a naturally occurring steroid hormone. It is a precursor in the biosynthesis of aldosterone, a hormone that plays a crucial role in regulating sodium and potassium levels in the body. This compound was first isolated and characterized by Tadeusz Reichstein, a Nobel Prize-winning chemist, in the early 20th century.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Reichstein’s substance U typically involves the oxidation of pregnenolone or progesterone. One common method is the oxidation of pregnenolone acetate using chromium trioxide in acetic acid. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of Reichstein’s substance U often involves microbial transformation. Specific strains of bacteria or fungi are used to convert precursor steroids into the desired product. This method is advantageous due to its high yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: Reichstein’s substance U undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corticosterone.
Reduction: It can be reduced to form 11-Deoxycortisol.
Substitution: It can undergo halogenation reactions to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using halogen acids like hydrochloric acid or bromine.
Major Products Formed:
Corticosterone: Formed through oxidation.
11-Deoxycortisol: Formed through reduction.
Halogenated Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Reichstein’s substance U has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroid hormones.
Biology: Studied for its role in the biosynthesis of aldosterone and its effects on electrolyte balance.
Medicine: Investigated for its potential therapeutic applications in treating adrenal insufficiency and other hormonal disorders.
Industry: Used in the production of corticosteroids and other pharmaceutical compounds.
Wirkmechanismus
Reichstein’s substance U exerts its effects by acting as a precursor in the biosynthesis of aldosterone. It is converted to corticosterone by the enzyme 11β-hydroxylase, and subsequently to aldosterone by aldosterone synthase. Aldosterone then acts on the kidneys to regulate sodium and potassium levels, thereby maintaining electrolyte balance and blood pressure.
Vergleich Mit ähnlichen Verbindungen
Corticosterone: A direct oxidation product of Reichstein’s substance U.
11-Deoxycortisol: A reduction product of Reichstein’s substance U.
Aldosterone: The final product in the biosynthesis pathway involving Reichstein’s substance U.
Uniqueness: Reichstein’s substance U is unique due to its role as a key intermediate in the biosynthesis of aldosterone. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
3615-87-0 |
|---|---|
Molekularformel |
C21H30O5 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,17-18,22,25-26H,3-8,10-11H2,1-2H3/t14-,15-,17-,18+,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
XBIDABJJGYNJTK-VDUMFTQRSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |
Synonyme |
17,20 beta,21-trihydroxypregn-4-ene-3,11-dione 20-dihydrocortisone 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20S)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, 4-(14)C-labeled, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, hydrogen sulfate, (20R)-isomer Reichstein's substance U |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















